molecular formula C16H12N2O3 B12674390 Benzoic acid, 4-(1-phthalazinyloxy)-, methyl ester CAS No. 149365-45-7

Benzoic acid, 4-(1-phthalazinyloxy)-, methyl ester

Cat. No.: B12674390
CAS No.: 149365-45-7
M. Wt: 280.28 g/mol
InChI Key: FZRKDVZNJHDPOQ-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(1-phthalazinyloxy)-, methyl ester is a complex organic compound that belongs to the class of benzoic acid derivatives This compound is characterized by the presence of a phthalazine moiety attached to the benzoic acid structure through an oxygen atom, with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(1-phthalazinyloxy)-, methyl ester typically involves the reaction of 4-hydroxybenzoic acid with 1-chlorophthalazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(1-phthalazinyloxy)-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzoic acid, 4-(1-phthalazinyloxy)-, methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 4-(1-phthalazinyloxy)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For example, it may interfere with DNA synthesis and repair mechanisms, contributing to its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-(1-phthalazinyloxy)-: Similar structure but lacks the methyl ester group.

    Benzoic acid, 4-(1-phthalazinyloxy)-, ethyl ester: Similar structure with an ethyl ester group instead of a methyl ester.

    Benzoic acid, 4-(1-phthalazinyloxy)-, propyl ester: Similar structure with a propyl ester group.

Uniqueness

Benzoic acid, 4-(1-phthalazinyloxy)-, methyl ester is unique due to its specific ester functional group, which influences its reactivity and biological activity. The presence of the methyl ester group enhances its solubility and stability, making it a valuable compound for various applications .

Properties

CAS No.

149365-45-7

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

methyl 4-phthalazin-1-yloxybenzoate

InChI

InChI=1S/C16H12N2O3/c1-20-16(19)11-6-8-13(9-7-11)21-15-14-5-3-2-4-12(14)10-17-18-15/h2-10H,1H3

InChI Key

FZRKDVZNJHDPOQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=NN=CC3=CC=CC=C32

Origin of Product

United States

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